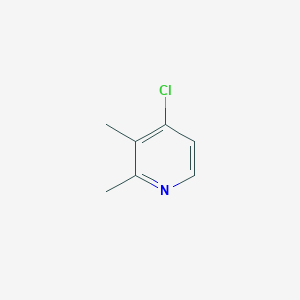

4-Chloro-2,3-dimethylpyridine

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWLNMWPSHIDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627348 | |

| Record name | 4-Chloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315496-27-6 | |

| Record name | 4-Chloro-2,3-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315496-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Chloro 2,3 Dimethylpyridine

Regiospecific Halogenation Methodologies of Substituted Pyridines

Achieving regioselectivity in the halogenation of pyridines is a significant synthetic challenge due to the electronic nature of the ring. chemrxiv.orgnih.gov The nitrogen atom deactivates the ring towards electrophilic attack, making such reactions difficult. chemrxiv.orgnih.gov Consequently, chemists have developed a variety of strategies to install halogen atoms at specific positions.

Electrophilic Chlorination Approaches

Direct electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is an inherently difficult process. chemrxiv.org The pyridine ring's π-system is electron-deficient, making it a poor nucleophile for reaction with electrophiles. nih.gov These electronically mismatched processes typically require harsh reaction conditions, such as the use of elemental halogens with strong Brønsted or Lewis acids at elevated temperatures. chemrxiv.orgnih.gov Even under these forceful conditions, the scope of the reaction is often limited, and it can lead to the formation of mixtures of regioisomers. nih.gov

Visible-light-induced photoredox catalysis has emerged as a modern alternative for arene chlorination. mdpi.com For instance, a ruthenium-based photocatalyst can be excited by light and, through a series of redox steps involving an oxidant like Na₂S₂O₈, generate a reactive chlorine electrophile (Cl⁺) from a chloride source. mdpi.com This electrophile can then react with aromatic compounds to yield chlorinated products. mdpi.com Another approach involves using organic dyes as photocatalysts under light irradiation to achieve chlorination. mdpi.com To circumvent decomposition reactions associated with strong halogen electrophiles, highly fluorinated pyridine rings, such as pentafluoropyridine, can be used to protect the ring from unwanted electrophilic aromatic substitution. nih.gov

Nucleophilic Displacement Routes for Pyridine Halogenation

Nucleophilic aromatic substitution (SNAr) provides a powerful and regioselective alternative to electrophilic halogenation. These routes often involve activating the pyridine ring to facilitate nucleophilic attack.

A primary method for synthesizing 4-Chloro-2,3-dimethylpyridine precursors involves the use of pyridine N-oxides. The synthesis typically begins with 2,3-lutidine (B1584814) (2,3-dimethylpyridine), which is first oxidized to 2,3-dimethylpyridine N-oxide. acs.orgorientjchem.org This N-oxide is then nitrated to produce 4-nitro-2,3-dimethylpyridine N-oxide. acs.org The key step is the subsequent nucleophilic displacement of the nitro group by a chloride ion to yield this compound N-oxide. acs.orgchemicalbook.com This transformation is a critical step in the synthesis of proton pump inhibitors like Rabeprazole (B1678785). innospk.comresearchgate.net

The reaction can be carried out by treating the 4-nitro N-oxide with reagents like acetyl chloride, but this can result in low yields (around 11%) and require extensive purification. google.com More efficient methods have been developed. For instance, heating 4-nitro-2,3-dimethylpyridine N-oxide with sodium chloride and hydrochloric acid in a solvent like acetonitrile (B52724) gives a high yield of the desired 4-chloro product. chemicalbook.com The final step to obtain this compound from its N-oxide involves a deoxygenation reaction. researchgate.net

Table 1: Nucleophilic Displacement for this compound N-oxide Synthesis This table is interactive. You can sort and filter the data.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitro-2,3-dimethylpyridine N-oxide | NaCl, aq. HCl, Benzyltributylammonium chloride in CH₃CN | This compound 1-oxide | 98.5% | chemicalbook.com |

| 4-Nitro-2,3-dimethylpyridine N-oxide | Acetyl chloride | This compound 1-oxide | ~11% | google.com |

| 2,3-Dimethyl-4-nitro pyridine-1-oxide | Chlorine gas in dichloromethane | 4-Chloro-2,3-dimethyl-pyridine-N-oxide | 49% | orientjchem.org |

Another advanced strategy for 4-selective halogenation involves installing a specially designed phosphine (B1218219) group at the 4-position of the pyridine ring, forming a phosphonium (B103445) salt. nih.govchemrxiv.org This phosphonium group acts as an excellent leaving group and can be displaced by a halide nucleophile via an SNAr pathway. nih.govacs.org This two-step method is effective for a wide range of unactivated pyridines and can be used for late-stage halogenation of complex molecules. nih.govchemrxiv.org

Alkylation and Methylation Techniques for Pyridine Ring Derivatization

The introduction of alkyl and methyl groups onto the pyridine ring is a fundamental transformation for creating diverse derivatives. acs.orggoogle.com Classical methods often face challenges with regioselectivity and overalkylation. nih.gov

One approach involves the reaction of pyridines with alkyllithium reagents, though this can lead to different isomers depending on the specific reagents and conditions. acs.org A more controlled method for C-4 alkylation is the Minisci-type decarboxylative alkylation, which uses a temporary blocking group to direct the alkylation specifically to the 4-position. nih.gov

For methylation, various techniques exist. A process using a nickel/nickel oxide catalyst can methylate pyridines at the alpha position (C2 or C6) with methanol (B129727). google.com Another method involves reacting the pyridine derivative in an aqueous solution with a carboxylic acid in the presence of an alkaline or ammonium (B1175870) persulfate and catalytic silver ions, which also favors alkylation at the 2, 4, or 6 positions. google.com More recently, a rhodium-catalyzed method has been developed for the C-3/5 methylation of pyridines using methanol or formaldehyde (B43269) as the methyl source. rsc.org This reaction proceeds through a temporary dearomatization of the pyridine ring. rsc.org

Table 2: Selected Pyridine Alkylation and Methylation Methods This table is interactive. You can sort and filter the data.

| Reaction Type | Reagents | Position(s) Functionalized | Catalyst/Promoter | Reference |

|---|---|---|---|---|

| Alkylation | Carboxylic acid, Persulfate | 2, 4, or 6 | Ag⁺ ions | google.com |

| Methylation | Methanol | Alpha (2 or 6) | Ni/NiO | google.com |

| Methylation | Methanol/Formaldehyde | 3 and 5 | Rhodium complex | rsc.org |

| Alkylation | Carboxylic acids | 4 | Maleate blocking group / Minisci conditions | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The chemical industry is increasingly adopting green chemistry principles to reduce environmental impact, and the synthesis of pyridine derivatives is no exception. nih.govbohrium.com This involves developing catalytic methods, minimizing solvent use, improving atom economy, and designing sustainable synthetic routes. nih.govbeilstein-journals.org

Catalytic Methods and Solvent Minimization

A key aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. rsc.org For the synthesis of pyridine rings, iron-catalyzed cyclization reactions have been developed that proceed with good functional group tolerance and high yields without requiring additives. rsc.org The use of recyclable catalysts, such as those based on copper(I) supported on a polymer resin, for reactions like C-N coupling also represents a sustainable approach. mdpi.com

Microwave-assisted synthesis is another tool recognized for its green chemistry benefits, often leading to excellent yields, pure products, and significantly shorter reaction times. nih.govacs.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly well-suited for microwave heating and can be performed in environmentally benign solvents like ethanol. nih.govacs.org Furthermore, performing reactions under solvent-free conditions, for example through mechanochemical synthesis in a ball mill or simply by heating the neat reactants, represents a significant step towards minimizing waste. beilstein-journals.org

Atom Economy and Sustainable Synthetic Routes

Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. beilstein-journals.org Syntheses with high atom economy are inherently greener as they generate less waste. One-pot multicomponent reactions are often highly atom-economical. bohrium.com For instance, a catalyst- and solvent-free approach for the addition of methyl azaarenes to aldehydes has been reported as a highly atom-economical pathway for creating pyridine derivatives. beilstein-journals.org

In the context of synthesizing precursors for this compound, specific steps have been optimized for better sustainability. The oxidation of a thiomethyl intermediate to a sulfonyl group using 30% hydrogen peroxide is considered a highly atom-economic method, as the only byproduct is water. orientjchem.org Green metric assessments, including calculations of E-factor (environmental factor, measuring waste generated) and reaction mass efficiency (RME), are used to evaluate and compare the environmental performance of different synthetic routes. orientjchem.org The continuous drive for innovation in this area focuses on developing scalable, safe, and high-yielding procedures that minimize environmental impact, with trends moving towards continuous flow chemistry and other green manufacturing techniques. innospk.comresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 2,3 Dimethylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Nucleus

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic synthesis, providing a versatile method for the modification of aromatic systems. researchgate.net The reaction generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex. researchgate.net In the context of 4-chloro-2,3-dimethylpyridine, the chlorine atom at the 4-position serves as a leaving group, and the pyridine ring acts as the electrophile, which is attacked by a nucleophile. masterorganicchemistry.com The presence of the nitrogen atom in the pyridine ring and the specific arrangement of substituents influence its reactivity in SNAr reactions. smolecule.com

This compound and its derivatives exhibit reactivity with a range of nucleophiles, leading to the formation of various substituted pyridines. The chlorine atom at the 4-position is susceptible to displacement by oxygen, nitrogen, sulfur, and carbon-based nucleophiles. smolecule.comevitachem.com

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as alkoxides, are utilized in the synthesis of alkoxy-substituted pyridines. For instance, the reaction of this compound 1-oxide with 3-methoxypropan-1-ol in the presence of a strong base like sodium hydride yields 4-(3-methoxypropoxy)-2,3-dimethylpyridine (B13667592) 1-oxide. Similarly, substitution of the chlorine atom in 4-chloro-2,3,5-trimethylpyridine (B35177) with a methoxide (B1231860) ion produces 4-methoxy-2,3,5-trimethylpyridine. researchgate.net

Nitrogen Nucleophiles: Nitrogen-based nucleophiles, including amines, readily participate in SNAr reactions with chloropyridines. d-nb.info For example, 4-chloro-2-(chloromethyl)-3-methylpyridine (B3048412) hydrochloride can react with amines to replace the chlorine atom in the chloromethyl group. evitachem.com The reaction of 4-chloropyridine (B1293800) derivatives with anilines, often catalyzed by copper, results in the formation of N-arylpyridines. mdpi.com

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and thiolate anions, are effective in displacing the chloro substituent. libretexts.org Thiolate conjugate bases are excellent nucleophiles in SNAr reactions. libretexts.org The reaction of 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine (B57762) hydrochloride with 5-methoxy-2-mercaptobenzimidazole (B30804) under alkaline conditions is a key step in the synthesis of omeprazole (B731), forming a thioether linkage. Additionally, reactions of chloroethyl-dihydropyridines with potassium thiocyanate (B1210189) have been shown to yield the corresponding thiocyanatoethyl derivatives. cdnsciencepub.com

Carbon Nucleophiles: While less common, carbon-based nucleophiles can also displace the chloro group. Organolithium reagents have been used in SNAr-type reactions with porphyrin systems, demonstrating the potential for C-C bond formation. tum.de

Table 1: Examples of SNAr Reactions with this compound Derivatives

| Nucleophile Type | Example Nucleophile | Substrate | Product | Reference |

|---|---|---|---|---|

| Oxygen | 3-methoxypropan-1-ol | This compound 1-oxide | 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide | |

| Oxygen | Methoxide ion | 4-chloro-2,3,5-trimethylpyridine | 4-methoxy-2,3,5-trimethylpyridine | researchgate.net |

| Nitrogen | Amines | 4-chloro-2-(chloromethyl)-3-methylpyridine HCl | Amine-substituted derivative | evitachem.com |

| Sulfur | 5-methoxy-2-mercaptobenzimidazole | 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl | Omeprazole intermediate | |

| Sulfur | Potassium thiocyanate | 4-(1-chloroethyl)-1,4-dihydropyridine | 4-(1-thiocyanatoethyl)-1,4-dihydropyridine | cdnsciencepub.com |

The rate and selectivity of SNAr reactions are significantly influenced by the electronic and steric effects of substituents on the pyridine ring. The presence of electron-withdrawing groups on the aromatic ring generally accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Conversely, electron-donating groups can decrease the reaction rate.

Steric hindrance from the methyl groups, particularly the one at the 3-position, can influence the approach of the nucleophile. For example, the lack of reaction between 4-chloro-3,5-dimethylpyridine (B123268) and 4-methoxyaniline has been attributed to the significant steric hindrance from the two methyl groups adjacent to the chlorine atom. mdpi.com The regioselectivity of nucleophilic attack can also be controlled by the choice of catalyst and solvent. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the mechanisms of SNAr reactions. These studies can provide insights into the structures and energies of transition states and intermediates, helping to rationalize observed reactivity and regioselectivity. wuxiapptec.comacs.org

Theoretical analyses have been used to study the SNAr reactions of various heterocyclic compounds. For instance, calculations of Lowest Unoccupied Molecular Orbital (LUMO) energies and maps can help predict the most likely sites for nucleophilic attack. wuxiapptec.com When LUMO analysis is insufficient, comparing the calculated activation energies for competing reaction pathways can provide a more reliable prediction of the major product. wuxiapptec.com

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. libretexts.org The mechanism generally involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com The reactivity and regioselectivity of EAS reactions are governed by the substituents present on the aromatic ring. libretexts.org

The introduction of nitro or halogen groups onto the this compound ring is subject to the directing effects of the existing substituents. The methyl groups at positions 2 and 3 are activating and ortho-, para-directing, while the chloro group at position 4 is deactivating but also ortho-, para-directing. The pyridine nitrogen is a strongly deactivating group.

Nitration: The nitration of pyridine derivatives often requires harsh conditions due to the deactivating effect of the ring nitrogen. The position of nitration is influenced by the combined electronic effects of all substituents. For example, the nitration of 3,5-dimethoxypyridine (B18298) N-oxide occurs at the 2- and 6-positions. arkat-usa.org In the case of this compound, the most likely positions for electrophilic attack would be those activated by the methyl groups and not strongly deactivated by the chloro and nitro groups.

Halogenation: Halogenation of pyridines can also be challenging and may require specific reagents and conditions to achieve regioselectivity. mountainscholar.org The selective chlorination at the 4-position of 2,6-dimethylnicotinic acid is influenced by the activating methyl groups and the electron-withdrawing carboxylic acid group. For this compound, further halogenation would likely occur at one of the remaining vacant positions, with the regioselectivity determined by the balance of activating and deactivating effects.

Computational chemistry provides powerful tools for predicting the most favorable sites for electrophilic attack on an aromatic ring. Molecular electrostatic potential (MEP) maps are particularly useful for this purpose, as they visualize the electron density distribution on the molecular surface. researchgate.netajchem-b.com

Regions of negative electrostatic potential (electron-rich areas) are indicative of sites susceptible to electrophilic attack. ajchem-b.com For pyridine derivatives, the nitrogen atom is typically the most electron-rich site, but electrophilic attack on the nitrogen can lead to N-oxides or other products. For substitution on the carbon atoms of the ring, MEP maps can help identify the most nucleophilic positions.

In addition to MEP maps, calculations of frontier molecular orbitals (HOMO and LUMO) and global chemical reactivity descriptors can provide insights into the reactivity of the molecule. researchgate.net For instance, the energy and distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the most likely region for donating electrons to an electrophile.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine substituent at the C4 position of the pyridine ring in this compound makes it a valuable substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl and heteroaryl halides. researchgate.net In the context of this compound, these transformations primarily target the reactive C-Cl bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyridyl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming carbon-carbon bonds. beilstein-journals.orglookchem.com For instance, the coupling of 2,4-dichloropyridines with various arylboronic acids has been shown to be highly selective for the C4 position when using a sterically hindered N-heterocyclic carbene (NHC) ligand. nih.govorganic-chemistry.org This selectivity allows for the synthesis of 4-aryl-2-chloropyridines, which can be further functionalized. nih.gov

Heck Reaction: The Heck reaction couples the pyridyl chloride with an alkene to form a substituted alkene. organic-chemistry.orgscirp.org This reaction typically employs a palladium catalyst, a base, and is known for its high trans selectivity. organic-chemistry.org While specific examples with this compound are not extensively detailed in the provided results, the general applicability of the Heck reaction to aryl chlorides suggests its potential for modifying this substrate. nih.govntu.edu.sgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the pyridyl chloride with a primary or secondary amine. tcichemicals.comorganic-chemistry.org It is a crucial method for synthesizing arylamines. organic-chemistry.org The reaction is catalyzed by a palladium complex, often with a specialized phosphine (B1218219) ligand, in the presence of a base. tcichemicals.compurdue.educhemrxiv.org Studies on 2,4-dichloropyridines have demonstrated that highly regioselective amination at the C2 position can be achieved, leaving the C4-chloro substituent available for subsequent reactions. researchgate.net

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the reaction conditions and the catalyst system employed. Key parameters that are often optimized include the palladium source, the nature of the ligand, the base, the solvent, and the reaction temperature.

Catalyst System:

Palladium Source: Various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. beilstein-journals.orgtcichemicals.commdpi.com The choice of the palladium precursor can influence the catalytic activity.

Ligands: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. For Suzuki-Miyaura reactions, phosphine ligands like S-Phos and X-Phos, as well as N-heterocyclic carbenes (NHCs), have proven effective. beilstein-journals.orgnih.gov For instance, sterically hindered NHC ligands can promote selective coupling at the C4 position of 2,4-dichloropyridines. nih.govorganic-chemistry.org In Buchwald-Hartwig aminations, ligands such as tBu₃P·HBF₄ and XantPhos are commonly employed. tcichemicals.comchemrxiv.org

Reaction Conditions:

Base: The choice of base is crucial and can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., sodium tert-butoxide). beilstein-journals.orgtcichemicals.com The strength and nature of the base can influence the rate of transmetalation and other steps in the catalytic cycle.

Solvent: The solvent system can affect the solubility of the reactants and the catalyst, as well as the reaction rate. Mixtures of solvents, such as toluene/ethanol/water or dioxane, are often used in Suzuki-Miyaura reactions. beilstein-journals.org

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system. beilstein-journals.orgnih.gov

The following table summarizes the optimization of conditions for the Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with phenylboronic acid, which provides insights applicable to related chloro-pyridines.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield of Di-arylated Product | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene | 110 | High | | Pd(OAc)₂ | X-Phos | K₃PO₄ | Toluene | 110 | High | | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 110 | High | | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 110 | High | | PdCl₂(dppf)·CH₂Cl₂ | - | K₃PO₄ | Dioxane | 110 | High |

Data adapted from a study on a related dibromopyridine system. beilstein-journals.org

Oxidation Reactions, Including N-Oxidation Pathways

Oxidation of the nitrogen atom in the pyridine ring of this compound leads to the formation of this compound N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions.

The synthesis of this compound N-oxide is a key step in the production of various pharmaceuticals. researchgate.netacs.org Several methods have been developed for its controlled synthesis.

One common approach involves the oxidation of 2,3-dimethylpyridine (2,3-lutidine) to its N-oxide, followed by nitration at the 4-position, and subsequent conversion of the nitro group to a chloro group. acs.org Another method starts from 4-nitro-2,3-dimethylpyridine N-oxide and utilizes a reaction with hydrochloric acid or acetyl chloride to replace the nitro group with a chloro group. chemicalbook.comchegg.com

A scalable and safe process for the production of this compound N-oxide has been reported, starting from 2,3-lutidine (B1584814). acs.org The key steps are:

Oxidation of 2,3-lutidine to 2,3-lutidine N-oxide.

Nitration to yield 4-nitro-2,3-lutidine N-oxide.

Conversion to this compound N-oxide. acs.org

The following table details a specific laboratory-scale synthesis of this compound N-oxide from 4-nitro-2,3-dimethylpyridine N-oxide.

Table 2: Synthesis of this compound N-oxide

| Starting Material | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-Nitro-2,3-dimethylpyridine N-oxide | NaCl, aq. HCl, Benzyltributylammonium chloride | CH₃CN | Reflux, 12 h | 98.5% |

Data compiled from ChemicalBook. chemicalbook.com

Another documented method involves the direct chlorination of 2,3-lutidine-N-oxide using chlorine gas in dichloromethane, followed by treatment with sodium hydroxide. google.com

The N-oxidation of pyridines is a fundamental transformation that enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution. bhu.ac.inchemtube3d.com The introduction of the N-oxide functionality alters the electron distribution within the aromatic system.

The oxidation of a pyridine nitrogen is typically achieved using peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.comarkat-usa.org The mechanism involves the attack of the nucleophilic nitrogen atom of the pyridine on the electrophilic oxygen atom of the oxidizing agent.

Resonance structures of pyridine-N-oxide show that the oxygen atom can donate electron density into the ring, leading to an increase in electron density at the C2 and C4 positions. bhu.ac.in This makes these positions more susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom withdraws electron density from the ring, making the C2 and C4 positions more susceptible to nucleophilic attack after activation of the N-oxide oxygen. scripps.edu

The reactivity of pyridine N-oxides is therefore significantly different from that of the parent pyridines. They are more reactive towards both electrophiles and nucleophiles. bhu.ac.in For instance, the nitration of pyridine-N-oxide occurs readily at the 4-position, whereas the nitration of pyridine itself requires harsh conditions and proceeds in low yield. bhu.ac.in

4 Chloro 2,3 Dimethylpyridine As a Key Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

4-Chloro-2,3-dimethylpyridine and its N-oxide derivative are versatile building blocks in the creation of a wide array of heterocyclic compounds. The reactivity of the chlorine atom at the 4-position of the pyridine (B92270) ring allows for its substitution by various nucleophiles, paving the way for the construction of more complex molecular architectures. This reactivity is a cornerstone of its utility in organic synthesis. guidechem.comrsc.org

The N-oxide form, this compound N-oxide, is particularly significant. guidechem.cominnospk.com It serves as a key intermediate in numerous synthetic pathways. For instance, it can be prepared from 4-nitro-2,3-lutidine-N-oxide. chemicalbook.comchemicalbook.com The presence of the N-oxide group can influence the reactivity of the pyridine ring, sometimes facilitating reactions that would be more challenging with the parent pyridine. This compound is instrumental in the synthesis of nitrogen-containing heterocycles, acting as a mild oxidizing agent in certain laboratory settings. chemimpex.com

The chlorine atom can be readily displaced by various nucleophiles, a characteristic feature of 4-halopyridines. However, the presence of adjacent methyl groups can modulate this reactivity, a phenomenon known as a "blocking effect," which can be strategically utilized in multi-step syntheses. rsc.org This allows for selective reactions at other sites of the molecule before the substitution of the chloro group. The versatility of these compounds extends to their use in Suzuki-Miyaura cross-coupling reactions for the synthesis of diarylpyridines. beilstein-journals.org

Application in the Construction of Pharmaceutical Intermediates

The significance of this compound and its N-oxide derivative is profoundly evident in the pharmaceutical industry, where they serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Their structural motif is a key component in several drug classes. chemimpex.comsmolecule.com

The synthesis of these intermediates is a critical aspect of pharmaceutical manufacturing. For example, this compound N-oxide can be synthesized from 2,3-dimethylpyridine through oxidation and subsequent chlorination. smolecule.com The development of scalable and safe processes for the production of these intermediates is of paramount importance to meet the demands of the pharmaceutical market. acs.orgresearchgate.net

Role in the Synthesis of Proton Pump Inhibitors (e.g., Rabeprazole-related intermediates)

One of the most prominent applications of this compound N-oxide is its role as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. acs.orgresearchgate.net Specifically, it is a precursor to Rabeprazole (B1678785). innospk.comgpatindia.com

The synthesis of Rabeprazole involves a multi-step process where this compound N-oxide is a pivotal starting material. gpatindia.comasianjpr.com The chloro group is typically substituted with an alkoxy group, such as 3-methoxypropoxy, to form a key intermediate. asianjpr.comgoogle.com Subsequent reactions, including rearrangement and condensation with a benzimidazole (B57391) moiety, ultimately lead to the formation of Rabeprazole. gpatindia.comasianjpr.com The development of efficient and high-yielding synthetic routes for these intermediates is a continuous area of research in pharmaceutical process chemistry. acs.orgresearchgate.netacs.org

The table below outlines a general synthetic sequence for Rabeprazole, highlighting the role of this compound N-oxide.

| Step | Reactant(s) | Key Transformation | Product |

| 1 | 4-Nitro-2,3-dimethylpyridine-N-oxide, HCl | Chlorination | This compound-N-oxide |

| 2 | This compound-N-oxide, Sodium 3-methoxypropan-1-olate | Nucleophilic substitution | 4-(3-Methoxypropoxy)-2,3-dimethylpyridine (B13667592) N-oxide |

| 3 | 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide, Acetic anhydride | Rearrangement | 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine derivative |

| 4 | 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine derivative, Thionyl chloride | Chlorination | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine |

| 5 | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-Mercaptobenzimidazole | Condensation | Rabeprazole sulfide |

| 6 | Rabeprazole sulfide, m-Chloroperbenzoic acid | Oxidation | Rabeprazole |

This table represents a generalized synthetic pathway. Specific reagents and conditions may vary. gpatindia.comasianjpr.com

Development of Novel Drug Scaffolds

Beyond its established role in PPI synthesis, the pyridine scaffold derived from this compound is being explored for the development of novel drug scaffolds. nih.gov Pyridine and its derivatives are ubiquitous in medicinal chemistry due to their ability to form hydrogen bonds and participate in various biological interactions. nih.gov The unique substitution pattern of this compound offers a distinct starting point for creating new chemical entities with potential therapeutic applications. Researchers are investigating its use in synthesizing compounds with potential antimicrobial and anticancer properties. evitachem.com The development of three-dimensional scaffolds for drug discovery is an active area of research where such versatile building blocks are highly valuable. whiterose.ac.uk

Utility in Agrochemicals and Specialty Chemicals Synthesis

The applications of this compound and its derivatives extend beyond the pharmaceutical realm into the agrochemical and specialty chemical industries. chemimpex.comsmolecule.com In agrochemicals, these compounds can serve as intermediates in the synthesis of pesticides and herbicides. chemimpex.comsmolecule.comlookchem.com The pyridine moiety is a common feature in many agrochemical products. nih.govnih.gov

The reactivity of the chloro group allows for the introduction of various functional groups, leading to the creation of molecules with desired biological activities against pests or weeds. smolecule.com The development of new and effective agrochemicals is crucial for global food security, and versatile building blocks like this compound play a role in this innovation.

Stereoselective Synthesis Employing this compound

While direct applications of this compound in stereoselective synthesis are not extensively documented in the provided context, the principles of stereoselective synthesis are highly relevant to the broader field of creating complex, biologically active molecules from such precursors. The synthesis of chiral drugs, for instance, often requires precise control over the three-dimensional arrangement of atoms.

Methodologies like tandem N-acyliminium ion cyclization–nucleophilic addition reactions are employed to create chiral heterocyclic structures with a high degree of stereocontrol. acs.org These advanced synthetic strategies can be applied to derivatives of this compound to generate enantiomerically pure compounds for pharmaceutical or agrochemical applications. The development of stereoselective routes is a key focus in modern organic synthesis to ensure the desired therapeutic or biological effect while minimizing potential side effects from unwanted stereoisomers. nih.govconicet.gov.ar

Supramolecular Chemistry Applications of this compound Derivatives

Derivatives of this compound have potential applications in the field of supramolecular chemistry. uclouvain.be Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. uclouvain.bedokumen.pub Bipyridine derivatives, which can be synthesized from chloropyridines, are widely used as ligands in the construction of complex supramolecular architectures. mdpi.com

The specific substitution pattern of derivatives of this compound can influence their self-assembly properties. For example, bent-shaped pyridine derivatives have been investigated for their ability to form liquid crystalline phases. arxiv.org The introduction of different substituents, which can be achieved through the reactivity of the chloro group, can significantly alter the mesomorphic behavior of these molecules. arxiv.org This tunability makes them interesting candidates for the design of new materials with specific optical or electronic properties.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of 4 Chloro 2,3 Dimethylpyridine Derivatives

Design and Synthesis of Biologically Active Analogues

The design of new biologically active molecules based on the 4-Chloro-2,3-dimethylpyridine scaffold is a cornerstone of drug discovery. lifechemicals.com This process involves the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. A common approach is the synthesis of a library of analogues where different functional groups are introduced at various positions on the pyridine (B92270) ring. lifechemicals.com

The synthesis of these analogues often begins with this compound or its N-oxide derivative. For instance, this compound 1-oxide is a key intermediate in the synthesis of proton pump inhibitors (PPIs) like rabeprazole (B1678785). smolecule.comresearchgate.net The synthetic route to this intermediate can involve the chlorination of 2,3-dimethylpyridine followed by oxidation, or the nitration of 2,3-dimethylpyridine N-oxide and subsequent reaction with a chlorinating agent. smolecule.comchemicalbook.com

One of the top-selling classes of pharmaceuticals containing the pyridine ring are proton pump inhibitors such as omeprazole (B731), rabeprazole, and pantoprazole. beilstein-journals.org These drugs are pro-drugs that undergo an acid-catalyzed rearrangement to their active form, which then inhibits the H+/K+ ATPase. beilstein-journals.org The synthesis of these molecules often utilizes a commercially available pyridine subunit which is then coupled with a benzimidazole (B57391) moiety. beilstein-journals.org

The reactivity of the chlorine atom at the 4-position and the methyl groups at the 2- and 3-positions allows for a range of chemical transformations. Nucleophilic substitution of the chlorine atom is a common strategy to introduce diverse functionalities. evitachem.com For example, reaction with various amines, thiols, or alkoxides can lead to a wide array of derivatives with potentially different biological activities. evitachem.com

Furthermore, derivatives can be synthesized by modifying the methyl groups. For instance, oxidation of the methyl groups can yield corresponding carboxylic acids or aldehydes, providing another avenue for diversification. The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with various reagents like hydrazine (B178648) hydrate (B1144303) has been shown to produce fused heterocyclic systems such as pyrazolo[3,4-b]pyridine derivatives. researchgate.netscirp.org

A summary of synthetic strategies for creating biologically active analogues from dimethylpyridine scaffolds is presented below:

| Starting Material | Reagents/Conditions | Product Class | Potential Biological Activity |

| 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | Hydrazine hydrate, hydroxylamine, anthranilic acid | Pyrazolo, isoxazolo, and pyridoquinazoline derivatives | Anticancer researchgate.netscirp.org |

| 2-Mercapto-4,6-dimethylpyridine-3-carbonitrile | Ethyl chloroacetate (B1199739) or phenacyl bromide followed by cyclization | Thienopyridine derivatives | Not specified researchgate.net |

| This compound 1-oxide | Reaction with 2-mercaptobenzimidazoles | Proton Pump Inhibitors (e.g., Rabeprazole) | Anti-ulcer, GERD treatment smolecule.combiosynth.com |

| 3-Cyano-4,6-dimethyl-2-mercaptopyridine | Alkylation and subsequent reduction | ERCC1/XPA protein-protein interaction inhibitors | Anticancer nih.gov |

| N-(2-hydrazinyl-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide | Aromatic aldehydes | Schiff base derivatives | Anti-inflammatory, Anticancer mdpi.com |

Elucidation of Molecular Interactions with Biological Targets

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Techniques such as X-ray crystallography and molecular docking are instrumental in elucidating these interactions. researchgate.netnih.gov These methods provide insights into the binding modes of the compounds, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to their biological activity.

For instance, in the context of proton pump inhibitors, the substituted pyridine ring plays a vital role in the accumulation of the drug in the acidic environment of the parietal cells. acs.org The protonated pyridine nitrogen is a key feature for the subsequent acid-activated conversion to the active sulfenamide (B3320178), which then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase. acs.orgacs.org

Molecular docking studies on various pyridine derivatives have revealed specific interactions with their target enzymes. For example, in the case of cyclooxygenase (COX) inhibitors derived from a dimethylpyridine scaffold, docking studies have helped to understand the binding interactions within the active site of COX-1 and COX-2. mdpi.comnih.gov These studies can identify key amino acid residues that form hydrogen bonds or other interactions with the ligand, explaining the observed inhibitory activity. mdpi.com

Similarly, for pyrazolo[3,4-b]pyridine derivatives designed as anticancer agents, structure-based modeling has been used to rationalize the activity of potent compounds. scirp.org These models can predict the binding orientation of the inhibitors within the active site of target kinases, providing a basis for further optimization. scirp.org

The following table summarizes findings from molecular interaction studies of various pyridine derivatives:

| Derivative Class | Biological Target | Key Interactions | Method of Elucidation |

| Proton Pump Inhibitors | H+/K+ ATPase | Covalent disulfide bond with cysteine residues, accumulation via protonated pyridine. acs.orgacs.org | Mechanistic studies, pKa determination acs.org |

| Dimethylpyridine Schiff bases | Cyclooxygenase (COX) | Hydrogen bonding and hydrophobic interactions within the enzyme active site. mdpi.comnih.gov | Molecular Docking mdpi.comnih.gov |

| Pyrazolo[3,4-b]pyridines | Cancer-related kinases | Interactions with active site amino acids, predicted binding orientation. scirp.org | Structure-based modeling scirp.org |

| Pyridine-3-carboxamide analogs | R. solanacearum model (4CSD) | Hydrogen bonds with key amino acid residues. nih.gov | Molecular Docking nih.gov |

| 1,3,4-Oxadiazole derivatives of 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide | Cyclooxygenase (COX) | Binding mode within the cyclooxygenase active site. mdpi.com | Molecular Docking, DFT mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org This approach is widely used in medicinal chemistry to predict the activity of novel compounds and to guide the design of more potent analogues. asianpubs.orgtandfonline.com

For pyridine derivatives, QSAR studies have been employed to understand the influence of various physicochemical properties on their biological effects. asianpubs.orgscilit.com These studies typically involve the calculation of a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with the observed biological activity using statistical methods like multiple linear regression. tandfonline.com

A QSAR study on substituted pyridines, for example, might reveal that the biological activity is significantly correlated with parameters like the Hammett constant (σ), which describes the electronic effect of a substituent, or the hydrophobicity constant (π). nih.gov Such a correlation would indicate that the electronic properties and hydrophobicity of the substituents on the pyridine ring are critical for the compound's interaction with its biological target. nih.gov

In the context of proton pump antagonists with an imidazo[1,2-a]pyridine (B132010) core, a QSAR study showed a significant correlation between the biological activity and the Global Topological Charge Indices (GTCI) and the hydrophobic constant of certain substituents. nih.gov This suggests that charge transfer within the molecule and the hydrophobic nature of specific substituents are key factors governing the inhibitory activity of these compounds. nih.gov

The insights gained from QSAR models can be invaluable for lead optimization. By understanding which structural features are positively or negatively correlated with activity, medicinal chemists can prioritize the synthesis of new derivatives with a higher probability of success.

Key findings from QSAR studies on pyridine derivatives are highlighted below:

| Compound Series | Biological Activity | Key Correlated Descriptors | Implication for Drug Design |

| m-Substituted Pyridines | pKa values | Global electrophilicity index (ω), Hammett constants (σ) asianpubs.org | Prediction of pKa based on electronic properties of substituents. asianpubs.org |

| Imidazo[1,2-a]pyridine derivatives | Acid pump antagonism | Global Topological Charge Indices (GTCI), hydrophobic constant (π) nih.gov | Importance of charge transfer and hydrophobicity for activity. nih.gov |

| Pyridinyl guanidines | uPA inhibition | Lipophilicity, molecular branching, heteroatom content tandfonline.com | Activity increases with lipophilicity and decreases with branching. tandfonline.com |

Computational Chemistry Approaches in Drug Design Utilizing the Pyridine Scaffold

Computational chemistry has become an indispensable tool in modern drug discovery, offering a range of methods to accelerate the design and optimization of new therapeutic agents. researchgate.net For drugs based on the pyridine scaffold, computational approaches such as molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling are routinely employed. nih.govmdpi.com

Molecular docking is used to predict the preferred binding orientation of a ligand to its target protein. nih.govorientjchem.org This technique allows for the virtual screening of large compound libraries to identify potential hits and to prioritize compounds for synthesis and biological testing. For example, docking studies have been used to identify novel imidazopyridine derivatives as potential proton pump inhibitors by predicting their binding interactions with the H+/K+ ATPase. researchgate.net

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms over time. nih.gov This can help to assess the stability of the binding mode predicted by docking and to understand the conformational changes that may occur upon ligand binding. nih.gov For new pyridine-based protein kinase C (PKC) agonists, MD simulations were used to evaluate the behavior and orientation of the designed compounds in a membrane environment, which was a critical step in their development. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to search for new molecules that fit the pharmacophore, even if they have a different chemical scaffold.

The integration of these computational methods into the drug design workflow can significantly enhance the efficiency of the discovery process. A proposed augmented drug design protocol for pyridine-based compounds includes virtual library design, preliminary virtual screening via molecular docking, MD simulations for selected candidates, synthesis, and finally, biological validation. nih.gov

The table below outlines various computational chemistry approaches and their applications in designing drugs with a pyridine scaffold:

| Computational Method | Application | Example |

| Molecular Docking | Predicting binding modes and virtual screening. nih.govorientjchem.org | Identifying novel imidazopyridine derivatives as proton pump inhibitors. researchgate.net |

| Molecular Dynamics (MD) Simulations | Assessing binding stability and conformational changes. nih.gov | Evaluating the membrane orientation of new pyridine-based PKC agonists. nih.gov |

| Quantum Chemistry (DFT) | Describing geometric and electronic structures of ligands. mdpi.commdpi.com | Supporting the design of new 1,2,4-triazole (B32235) derivatives with a dimethylpyridine scaffold. mdpi.com |

| Virtual Library Design | Generating novel chemical entities for screening. nih.gov | Creating a virtual library of pyridine-based compounds for PKC targeting. nih.gov |

Investigation of Mechanisms of Action for Derived Bioactive Compounds (e.g., enzyme inhibition, proton pump inhibition)

Elucidating the mechanism of action (MoA) of bioactive compounds derived from this compound is fundamental to understanding their therapeutic effects. The pyridine scaffold is found in compounds with diverse MoAs, including enzyme inhibition and proton pump inhibition. smolecule.com

Proton pump inhibitors (PPIs) are a prominent class of drugs where the pyridine moiety is a key structural feature. wikipedia.org These drugs, such as omeprazole and lansoprazole, are prodrugs that require activation in an acidic environment. acs.org The mechanism involves protonation of the pyridine nitrogen, which facilitates the accumulation of the drug in the secretory canaliculi of parietal cells. acs.org A second protonation event, now understood to occur on the imidazole (B134444) ring, triggers a chemical rearrangement to form a reactive sulfenic acid or sulfenamide intermediate. acs.org This active species then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, leading to irreversible inhibition of the proton pump and a reduction in gastric acid secretion. acs.orgwikipedia.org

Derivatives of dimethylpyridine have also been investigated as inhibitors of other enzymes. For example, Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.comnih.gov The MoA in this case is non-covalent inhibition of the enzyme's catalytic activity.

Furthermore, some pyridine derivatives have been explored for their potential as anticancer agents. scirp.orgbrieflands.com The MoA for these compounds can vary, but often involves the inhibition of specific protein kinases that are crucial for cancer cell growth and proliferation. For instance, pyrazolo[3,4-b]pyridine derivatives have been designed as cyclin-dependent kinase (CDK) inhibitors. scirp.org

The versatility of the pyridine scaffold allows for the development of compounds with a wide range of biological activities and mechanisms of action.

A summary of the mechanisms of action for different classes of pyridine derivatives is provided below:

| Compound Class | Mechanism of Action | Biological Target | Therapeutic Area |

| Proton Pump Inhibitors (e.g., Rabeprazole) | Covalent inhibition of proton pump. acs.org | H+/K+ ATPase wikipedia.org | Acid-related disorders (e.g., GERD, ulcers) wikipedia.org |

| Dimethylpyridine Schiff bases | Enzyme inhibition. mdpi.comnih.gov | Cyclooxygenase (COX) mdpi.comnih.gov | Anti-inflammatory mdpi.com |

| Pyrazolo[3,4-b]pyridines | Enzyme inhibition. scirp.org | Cyclin-dependent kinases (CDKs) scirp.org | Anticancer scirp.org |

| Dihydropyridine derivatives | Inhibition of mycobacterium growth. brieflands.com | Not specified brieflands.com | Antitubercular brieflands.com |

| (Azetidinylmethoxy)pyridine derivatives | Agonist at nicotinic receptors. acs.org | Neuronal nicotinic acetylcholine (B1216132) receptors acs.org | Analgesia acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloro 2,3 Dimethylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the precise molecular structure of 4-Chloro-2,3-dimethylpyridine by mapping the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific spectral data for the parent compound is not widely published, analysis of its closely related N-oxide derivative, which shares the same core substitution pattern, provides valuable insight. Commercial suppliers confirm that NMR is a standard method to verify the structure of compounds like this compound N-Oxide. The expected spectra would feature distinct signals corresponding to the aromatic protons and the two methyl groups.

In ¹H NMR, the two aromatic protons on the pyridine (B92270) ring would appear as distinct doublets, with their chemical shifts and coupling constants being characteristic of their positions relative to the nitrogen, chlorine, and methyl substituents. The two methyl groups would each produce a singlet, with their chemical shifts influenced by their respective positions at C2 and C3.

In ¹³C NMR, signals would be present for each of the seven carbon atoms in the molecule. The chemical shifts of the two methyl carbons and the five pyridine ring carbons would provide definitive evidence of the substitution pattern. Spectroscopic analysis of related compounds, such as other substituted pyridines, serves as a reference for assigning these signals. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on typical chemical shifts for substituted pyridines and is for illustrative purposes.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic H-5 | 7.0 - 7.5 | d |

| ¹H | Aromatic H-6 | 8.0 - 8.5 | d |

| ¹H | Methyl at C-2 | 2.3 - 2.6 | s |

| ¹H | Methyl at C-3 | 2.1 - 2.4 | s |

| ¹³C | C-2 | 155 - 160 | s |

| ¹³C | C-3 | 130 - 135 | s |

| ¹³C | C-4 | 145 - 150 | s |

| ¹³C | C-5 | 120 - 125 | d |

| ¹³C | C-6 | 148 - 152 | d |

| ¹³C | Methyl at C-2 | 18 - 22 | q |

| ¹³C | Methyl at C-3 | 15 - 19 | q |

s: singlet, d: doublet, q: quartet

Mass Spectrometry Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is a critical technique for verifying the molecular weight and elemental composition of this compound. For its N-oxide derivative, this compound 1-oxide, high-resolution mass spectrometry (HRMS) provides an exact mass, which has been computationally determined to be 157.0294416 Da. nih.gov Experimental analysis often shows the protonated molecular ion [M+H]⁺. For instance, in the synthesis of the N-oxide, a mass of 158.4 [M+H]⁺ was found, confirming the formation of the target compound. chemicalbook.com

The technique is also invaluable for identifying impurities. In the synthesis of rabeprazole (B1678785), where this compound-1-oxide is a key intermediate, liquid chromatography-mass spectrometry (LC-MS) was used to detect and characterize unknown impurities, demonstrating the power of MS in process chemistry and quality control. ingentaconnect.com The isotopic pattern created by the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as a distinctive signature in the mass spectrum, further aiding in the identification of chlorine-containing compounds and their fragments.

Table 2: Mass Spectrometry Data for this compound and its N-Oxide

| Compound | Parameter | Value | Source |

| This compound | Molecular Weight | 141.60 g/mol | myskinrecipes.com |

| This compound 1-oxide | Molecular Weight | 157.60 g/mol | nih.gov |

| This compound 1-oxide | Monoisotopic Mass | 157.0294416 Da | nih.gov |

| This compound 1-oxide | Experimental [M+H]⁺ | 158.4 | chemicalbook.com |

Chromatographic Methods (HPLC, GC-MS) for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for separating this compound from reaction mixtures and quantifying its purity. These methods are routinely used to monitor the progress of reactions and to ensure the final product meets stringent purity requirements, often exceeding 97%.

In the context of pharmaceutical manufacturing, HPLC is employed to analyze impurities in the production of drugs like rabeprazole. ingentaconnect.com An impurity related to the starting material, this compound-1-oxide, was identified with a relative retention time of 1.13 compared to the active pharmaceutical ingredient. ingentaconnect.com This highlights the sensitivity of HPLC in detecting even trace amounts of related substances.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds like this compound. The method can be used to determine the yield of products in complex reaction mixtures, such as in Suzuki-Miyaura cross-coupling reactions involving substituted pyridines, by comparing the peak areas of products and unreacted starting materials. beilstein-journals.org

Table 3: Application of Chromatographic Methods for Pyridine Derivatives

| Technique | Application | Example Finding | Reference |

| HPLC | Purity assessment and impurity profiling | Detection of a chloro-impurity with a relative retention time of 1.13 in rabeprazole synthesis. | ingentaconnect.com |

| GC-MS | Monitoring reaction progress and product yield | Used to calculate product yield by comparing peak areas of reactants and products in cross-coupling reactions. | beilstein-journals.org |

| GC | Purity analysis | A purity of >98.0% for this compound N-Oxide is determined by GC. |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

Table 4: Crystallographic Data for a Derivative: bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Key Structural Feature | Torsional angle of the selenium atoms (-C1–Se–Se–C1-) is -77.5(1)°. |

Source: researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Analysis of analogous compounds provides a basis for spectral interpretation. For example, in chlorinated and methylated pyridines, characteristic vibrations include:

C-H stretching from the aromatic ring and methyl groups, typically appearing in the 2850–3100 cm⁻¹ region.

Pyridine ring stretching vibrations, which are observed in the 1400–1600 cm⁻¹ region. The exact frequencies are sensitive to the substitution pattern.

C-Cl stretching , which gives rise to a weak absorption generally found in the lower frequency region of the IR spectrum, often around 550–600 cm⁻¹.

CH₃ deformation modes (scissoring and rocking) appear in the fingerprint region between 1000 cm⁻¹ and 1465 cm⁻¹.

Both IR and Raman spectra serve as a unique signature for the compound. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability, making them complementary techniques for a complete vibrational analysis. cdnsciencepub.comglobalresearchonline.net

Table 5: Characteristic Vibrational Frequencies for Substituted Pyridines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretching (Methyl) | 2850 - 3010 | IR, Raman |

| Pyridine Ring C=C, C=N Stretching | 1400 - 1600 | IR, Raman |

| CH₃ Deformation | 1040 - 1465 | IR |

| C-Cl Stretching | 550 - 600 | IR |

Source: Based on data from analogous compounds

Theoretical and Computational Studies on 4 Chloro 2,3 Dimethylpyridine and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular geometry, vibrational frequencies, and reactivity. For 4-Chloro-2,3-dimethylpyridine, DFT calculations can elucidate the influence of the chloro and dimethyl substituents on the pyridine (B92270) ring.

DFT studies on similar molecules, such as 4-Chloro-3-methylpyridine 1-oxide, suggest that the electron-donating methyl groups play a significant role in stabilizing intermediates, thereby influencing the regioselectivity of reactions like electrophilic aromatic substitution. In the case of this compound, the two methyl groups at positions 2 and 3 are expected to enhance the electron density of the pyridine ring, making it more susceptible to certain chemical transformations.

The chlorine atom at position 4, being an electron-withdrawing group, will have an opposing effect, creating a polarized electronic environment. This push-pull electronic effect is crucial in determining the molecule's reactivity. DFT calculations can quantify these effects by mapping the electrostatic potential and calculating atomic charges.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| Dipole Moment | Non-zero | Indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |

| Atomic Charges | Negative charge concentration on the nitrogen atom and positive charge on the carbon atom bonded to chlorine. | Predicts sites for nucleophilic and electrophilic attack. |

| Electrostatic Potential | Electron-rich regions around the nitrogen atom and electron-deficient regions near the chlorine atom. | Guides the approach of reactants in chemical reactions. |

| Vibrational Frequencies | Can be calculated and compared with experimental IR and Raman spectra to confirm the molecular structure. | Aids in the identification and characterization of the compound. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, which govern the macroscopic properties of a substance.

For this compound, MD simulations could be employed to understand its behavior in different solvent environments. For example, in a polar solvent like water, the simulations could reveal the formation of a hydration shell around the molecule and the specific interactions between the pyridine nitrogen and water molecules. In nonpolar solvents, the simulations would likely show different interaction patterns, dominated by van der Waals forces.

While specific MD simulation studies on this compound are not widely available in published literature, the principles of this technique are well-established. Such simulations would involve defining a force field that describes the potential energy of the system as a function of the atomic coordinates. The system would then be allowed to evolve over time according to the laws of classical mechanics, providing trajectories of all atoms. Analysis of these trajectories would yield information on intermolecular radial distribution functions, coordination numbers, and the energetics of solvent-solute interactions.

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry, particularly methods like Density Functional Theory (DFT), can be used to predict the most likely pathways for chemical reactions and to calculate the associated energy barriers. This information is invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes.

For this compound, a common reaction to study would be nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. DFT calculations could be used to model the reaction pathway, identifying the transition state structure and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For instance, in the reaction of this compound with an alkoxide, DFT could be used to compare the energy profiles of different possible mechanisms, such as the SNAr mechanism. The calculations would reveal the structure of the Meisenheimer complex intermediate and the energy barriers for its formation and subsequent decomposition to products. Computational studies on related heterocyclic systems have demonstrated the utility of DFT in elucidating reaction mechanisms and predicting the feasibility of different synthetic transformations. researchgate.net

Table 2: Hypothetical DFT-Calculated Energy Barriers for a Nucleophilic Substitution Reaction of this compound

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Formation of Meisenheimer Complex | 15-20 | The initial attack of the nucleophile on the carbon atom bearing the chlorine. |

| Departure of the Leaving Group | 5-10 | The expulsion of the chloride ion from the Meisenheimer complex to form the final product. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from DFT calculations.

Conformational Analysis and Molecular Orbital Theory

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the main conformational flexibility would involve the rotation of the two methyl groups. While the pyridine ring itself is rigid, the orientation of the methyl hydrogens can be studied computationally.

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of molecular orbitals, which are spread out over the entire molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For this compound, the electron-donating methyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing chlorine atom and the pyridine nitrogen would lower the energy of the LUMO.

Table 3: Predicted Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -8.5 to -9.5 | Relates to the ionization potential and the molecule's character as an electron donor. |

| LUMO Energy | -0.5 to -1.5 | Relates to the electron affinity and the molecule's character as an electron acceptor. |

| HOMO-LUMO Gap | 7.0 to 9.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are estimations based on general principles and data for related compounds.

Emerging Research Frontiers and Future Directions for 4 Chloro 2,3 Dimethylpyridine Chemistry

Catalytic Transformations and C-H Functionalization

The unique electronic and steric properties of 4-chloro-2,3-dimethylpyridine and its N-oxide render them valuable substrates and ligands in catalytic chemistry. The presence of the chloro-substituent provides a reactive handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Research has highlighted that the combination of chloro and methyl substituents on this compound 1-oxide makes it particularly well-suited for such transformations. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular architectures. A patent, for instance, describes a multi-step synthesis involving this compound-N-oxide that utilizes palladium catalysis to couple the pyridine (B92270) scaffold with an amide. google.com In this sequence, the initial N-oxide is first reacted with benzyl (B1604629) alcohol and potassium tert-butoxide, chlorinated with phosphorus oxychloride (POCl₃), and the resulting intermediate undergoes a palladium-catalyzed amidation. google.com

Furthermore, a patent application details a process where this compound is reacted to form substituted triazole derivatives, which are then purified using chromatographic methods, underscoring its utility as a building block in syntheses that likely involve catalytic steps. google.com While direct C-H functionalization studies on this specific molecule are not widely documented, the broader field of pyridine chemistry is rich with examples of C-H activation. These precedents suggest a promising future for applying advanced catalytic methods to directly functionalize the C-H bonds of the this compound ring, offering more efficient and atom-economical synthetic routes.

Table 1: Examples of Catalytic Reactions Involving this compound Derivatives

| Derivative | Reaction Type | Catalyst/Reagents | Application | Source(s) |

| This compound-N-oxide | Palladium-catalyzed amidation | Palladium catalyst | Synthesis of CB2 receptor inverse agonists | google.com |

| This compound-N-oxide | Cross-coupling reactions | Transition metal catalysts | General synthetic utility | |

| This compound | Nucleophilic substitution/Coupling | Not specified | Synthesis of oxytocin (B344502) antagonists | google.com |

Applications in Material Science and Polymer Chemistry

The integration of functional small molecules into larger polymeric structures is a key strategy for developing advanced materials with tailored properties. This compound-N-oxide has been identified as a valuable component in this arena.

Specifically, it can be incorporated into polymer formulations to impart enhanced thermal stability and chemical resistance. chemimpex.com These characteristics are highly desirable in the production of durable materials intended for demanding applications. The pyridine N-oxide moiety can influence polymer properties through strong intermolecular interactions and by altering the polymer's thermal degradation pathways. The presence of the chlorine atom also offers a potential site for post-polymerization modification, allowing for the grafting of other functional groups to further tune the material's properties.

Several chemical suppliers categorize this compound and its N-oxide as material science building blocks, supporting their growing relevance in this field. bldpharm.comtcichemicals.comsigmaaldrich.com This indicates a demand from the research community for such compounds in the creation of new polymers and functional materials.

Bioinorganic Chemistry Studies Involving Pyridine Ligands

Pyridine and its derivatives are fundamental ligands in coordination and bioinorganic chemistry, capable of binding to a wide range of metal ions to form stable complexes. These complexes are often at the heart of catalytic processes and can serve as models for the active sites of metalloenzymes.

While specific bioinorganic studies focusing solely on this compound are not extensively reported, research on closely related structures provides significant insights. For example, 2,3-dimethylpyridine 1-oxide is known to coordinate with metal centers, forming complexes that exhibit catalytic activity in reactions like hydroamination and transfer hydrogenation. smolecule.com This capacity as a ligand is a foundational aspect of bioinorganic chemistry.

More directly, a study investigated the enzymatic reduction of a series of pyridine N-oxides, including this compound-N-oxide, by the flavoenzyme ferredoxin-NADP+ oxidoreductase (FNR). researchgate.net This research measured key biochemical parameters, providing quantitative data on the interaction between the compound and the enzyme's flavin cofactor. Such studies are crucial for understanding how these molecules behave in biological systems and for designing enzyme inhibitors or probes. The research determined the bimolecular rate constant for the reduction of this compound-N-oxide, linking its electrochemical properties to its reactivity as an enzyme substrate. researchgate.net

Development of Novel Therapeutic and Diagnostic Agents

One of the most significant areas of research for this compound and its N-oxide is in the pharmaceutical sciences. The N-oxide, in particular, has proven to be a crucial intermediate in the synthesis of multiple therapeutic and diagnostic agents.

It is widely recognized as a key building block for proton pump inhibitors (PPIs), such as Rabeprazole (B1678785), which are used to treat acid-related gastrointestinal disorders. echemi.cominnospk.com The synthesis of Rabeprazole involves a multi-step process where this compound N-oxide is condensed with another molecule to build the core structure of the final drug. researchgate.netnewdrugapprovals.orggoogleapis.com

Beyond PPIs, this chemical scaffold has been employed in the development of other novel agents.

Oxytocin Antagonists : A patent application describes the use of this compound in the synthesis of substituted triazole derivatives designed to act as oxytocin antagonists, which have potential applications in managing preterm labor. google.com

Cannabinoid Receptor Modulators : In the search for treatments for inflammatory conditions, this compound-N-oxide was used as a starting material to create inverse agonists for the cannabinoid receptor 2 (CB2). google.com

Diagnostic Imaging Agents : The pyridine framework derived from this compound-N-oxide has been instrumental in creating ligands for imaging Tau neurofibrillary tangles. acs.orgnih.gov These tangles are a hallmark of Alzheimer's disease, and developing radiolabeled tracers that bind to them is critical for diagnosis and monitoring disease progression using Positron Emission Tomography (PET). acs.orgnih.govuio.no

Table 2: Pharmaceutical and Diagnostic Applications of this compound Derivatives

| Application Area | Target/Drug Class | Specific Example | Role of Compound | Source(s) |

| Therapeutic | Proton Pump Inhibitor | Rabeprazole | Key synthetic intermediate | echemi.cominnospk.comgoogleapis.com |

| Therapeutic | Oxytocin Antagonist | Substituted triazoles | Synthetic precursor | google.com |

| Therapeutic | CB2 Inverse Agonist | Pyridine derivatives | Starting material for synthesis | google.com |

| Diagnostic | PET Imaging Agent | Tau Tangle Ligands | Precursor for the final imaging agent | acs.orgnih.govuio.no |

Environmental Fate and Biodegradation Research on Pyridine Derivatives

The widespread use of pyridine derivatives in agriculture and industry necessitates an understanding of their environmental impact. However, comprehensive data on the environmental fate and biodegradation of many specific alkyl- and chloropyridines, including this compound, are notably lacking. researchgate.netresearchgate.nettandfonline.com

Research into related compounds provides some guidance. Studies on other chloropyridines, such as 2-chloropyridine, have shown that they can be persistent in the environment, resisting biodegradation in anoxic aquifer slurries and sediment over extended periods. nih.gov The biodegradability of the pyridine ring is highly dependent on the nature and position of its substituents. researchgate.net While numerous bacteria are capable of degrading simple pyridine, the addition of chloro- and methyl- groups, as in this compound, can significantly alter its susceptibility to microbial attack.